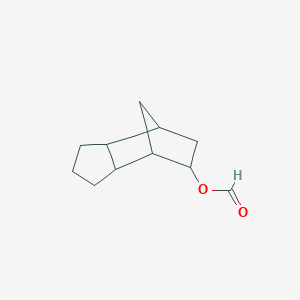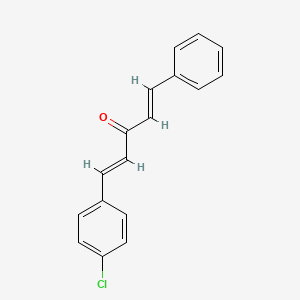
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentadienone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one typically involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired pentadienone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one has been explored for various scientific research applications:
Chemistry: The compound serves as a precursor for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-phenyl-1,3-butadiene: Similar structure but with a different conjugation pattern.
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one: A related compound with a shorter carbon chain.
1-(4-Chlorophenyl)-5-phenylpent-1-en-3-one: A saturated analog with different reactivity.
Uniqueness: 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one is unique due to its extended conjugation, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
34292-83-6 |
|---|---|
Molekularformel |
C17H13ClO |
Molekulargewicht |
268.7 g/mol |
IUPAC-Name |
(1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13ClO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+ |
InChI-Schlüssel |
PZAALISHZLYIHV-QHKWOANTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





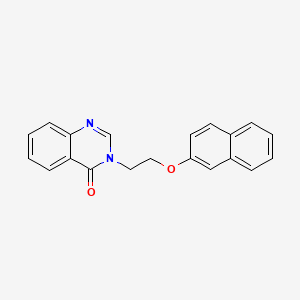
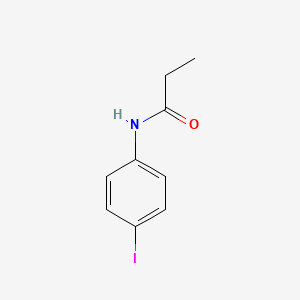
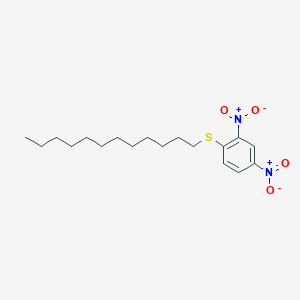



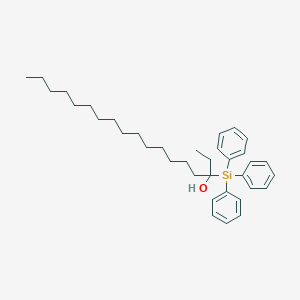

![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)

